5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione
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Overview
Description
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an aminomethyl group, a difluorotetrahydronaphthalenyl moiety, and an imidazole-2-thione ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved through biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.
Industrial Production Methods
Industrial production of this compound may involve hybrid homogeneous/heterogeneous relay catalysis, which combines homogeneous-catalyzed selective oxidation with heterogeneous-catalyzed reductive amination . This method enhances overall efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper or other transition metals.
Reduction: Reductive amination is a common method used in its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Copper catalysts, oxygen, and other oxidizing agents.
Reduction: Ammonia or other nitrogen sources, hydrogen gas, and metal catalysts.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives and difluorotetrahydronaphthalenyl compounds.
Scientific Research Applications
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-aminomethyl-2-furancarboxylic acid: A bio-based nylon-6 analogue monomer.
2-aminomethyl indolines and pyrrolidines: Chiral vicinal diamines used as ligands for catalytic asymmetric reactions.
Uniqueness
5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its difluorotetrahydronaphthalenyl moiety and imidazole-2-thione ring provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H15F2N3S |
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Molecular Weight |
295.35 g/mol |
IUPAC Name |
4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m1/s1 |
InChI Key |
YZZVIKDAOTXDEB-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Origin of Product |
United States |
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